Potent Inhibition of Aldosterone Synthase (CYP11B2) Comparable to Lead Clinical Candidates
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide demonstrates potent inhibition of human CYP11B2 with an IC50 of 5 nM [1]. This potency is within the same order of magnitude as advanced clinical candidates like osilodrostat (LCI699) and research tool compounds like CYP11B2-IN-1 (IC50 = 2.3 nM) . It is significantly more potent than other sulfonamide-based CYP11B2 inhibitors, such as those reported with IC50 values in the 53-166 nM range [2], highlighting the impact of the N-cyclohexyl group on target engagement.
| Evidence Dimension | Inhibition of human aldosterone synthase (CYP11B2) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | Comparator 1: CYP11B2-IN-1 (IC50 = 2.3 nM); Comparator 2: Other sulfonamide CYP11B2 inhibitors (IC50 range = 53-166 nM) |
| Quantified Difference | ~2-fold less potent than CYP11B2-IN-1; ~10- to 30-fold more potent than other sulfonamide inhibitors |
| Conditions | Inhibition of human CYP11B2 expressed in hamster V79MZh cells using [1,2-3H]-11-deoxycorticosterone as substrate. |
Why This Matters
This quantifiable potency positions the compound as a viable, cost-effective alternative to more advanced clinical candidates for mechanistic studies of aldosterone synthase inhibition.
- [1] BindingDB. Entry BDBM50019874 (CHEMBL3287169): N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide. Accessed April 23, 2026. View Source
- [2] Brenda Enzymes Database. Search for CYP11B2 inhibitors. Accessed April 23, 2026. View Source
